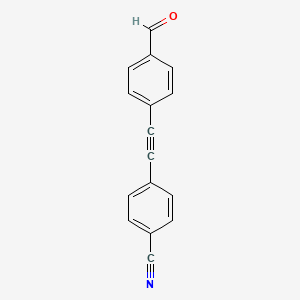
4-(4-Formyl-phenylethynyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Formylphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H9NO and a molecular weight of 231.25 g/mol It is characterized by the presence of a formyl group and a benzonitrile group connected through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Formylphenyl)ethynyl)benzonitrile typically involves the coupling of 4-formylphenylacetylene with 4-bromobenzonitrile using a palladium-catalyzed Sonogashira coupling reaction . The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium(II) acetate. The reaction conditions usually involve heating the reaction mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
While specific industrial production methods for 4-((4-Formylphenyl)ethynyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-((4-Formylphenyl)ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-((4-Carboxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((4-Hydroxyphenyl)ethynyl)benzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Formylphenyl)ethynyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-((4-Formylphenyl)ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other non-covalent interactions, while the ethynyl linkage provides rigidity and electronic conjugation. These features make it a valuable compound in the design of molecules with specific binding properties and electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the formyl group but shares the ethynyl and benzonitrile functionalities.
4-((4-Cyanophenyl)ethynyl)benzonitrile: Similar structure but with a cyano group instead of a formyl group.
4-((4-Methoxyphenyl)ethynyl)benzonitrile: Contains a methoxy group instead of a formyl group.
Uniqueness
4-((4-Formylphenyl)ethynyl)benzonitrile is unique due to the presence of both a formyl group and a benzonitrile group connected through an ethynyl linkage. This combination of functional groups provides distinct electronic and steric properties, making it valuable in various applications, particularly in the design of molecules with specific electronic and binding characteristics .
Properties
Molecular Formula |
C16H9NO |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[2-(4-formylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H |
InChI Key |
GUQDQAHXEQHGRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


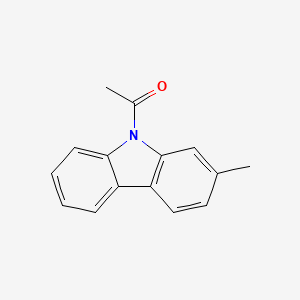
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
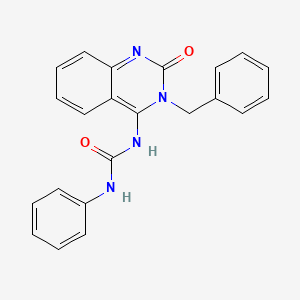
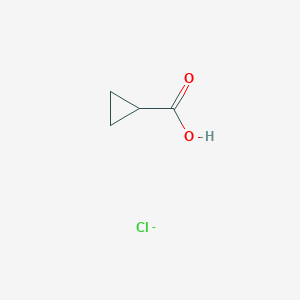
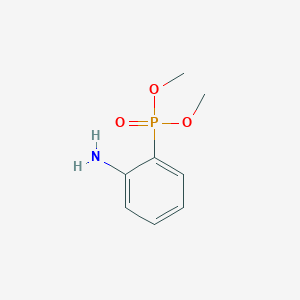
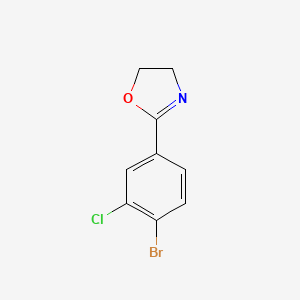
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)


![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
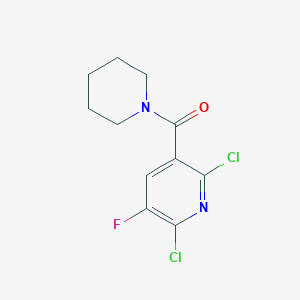

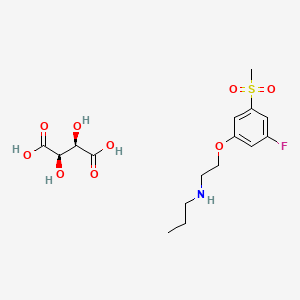
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14115127.png)
